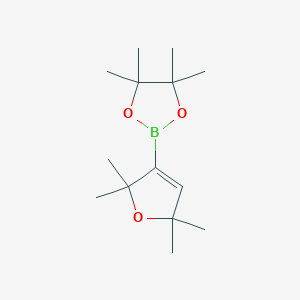
Ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 6-methoxy-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 6-methoxy-5-(trifluoromethyl)picolinate can be compared with other similar compounds such as:
Ethyl 6-(trifluoromethyl)picolinate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Ethyl 5-(trifluoromethyl)picolinate: The position of the trifluoromethyl group is different, leading to variations in its chemical properties and applications.
The presence of both the methoxy and trifluoromethyl groups in Ethyl 6-methoxy-5-(trifluoromethyl)picolinate makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)7-5-4-6(10(11,12)13)8(14-7)16-2/h4-5H,3H2,1-2H3 |
InChI Key |
BXDSAWZYUBLUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)

![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)

![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)



![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)

![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)

